2-[4-(benzyloxy)-1H-indol-3-yl]acetic acid
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Overview
Description
2-[4-(benzyloxy)-1H-indol-3-yl]acetic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a benzyloxy group attached to the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzyloxy)-1H-indol-3-yl]acetic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction, where a benzyl alcohol reacts with the indole derivative in the presence of a suitable base.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzyloxy)-1H-indol-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The indole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen or the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for benzylic bromination.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
2-[4-(benzyloxy)-1H-indol-3-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(benzyloxy)-1H-indol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
4-benzyloxyphenylacetic acid: Another compound with a benzyloxy group, but lacking the indole core.
Uniqueness
2-[4-(benzyloxy)-1H-indol-3-yl]acetic acid is unique due to the combination of the indole core and the benzyloxy group, which can confer distinct chemical properties and biological activities compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1464-12-6 |
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Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
2-(4-phenylmethoxy-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C17H15NO3/c19-16(20)9-13-10-18-14-7-4-8-15(17(13)14)21-11-12-5-2-1-3-6-12/h1-8,10,18H,9,11H2,(H,19,20) |
InChI Key |
HPDBLFABLJQYMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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